Hosenkoside N

Natural Product Chemistry Phytochemistry Analytical Chemistry

Sourcing pure, structurally verified Hosenkoside N for assay development is challenging. This reference standard features a distinct hosenkol C core with diagnostic MS/MS fragmentation (m/z 381), enabling precise LC-MS quantification and SAR studies. - Distinct aglycone for method validation - High purity (≥98%) for reproducible results - Global shipping with blue ice preservation

Molecular Formula C42H72O15
Molecular Weight 817.0 g/mol
Cat. No. B12384494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHosenkoside N
Molecular FormulaC42H72O15
Molecular Weight817.0 g/mol
Structural Identifiers
SMILESCC(=CCCC1(CCC2(C(C1O)CCC3C2(CCC4C3(CCC(C4(C)COC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)CO)CO
InChIInChI=1S/C42H72O15/c1-22(17-43)7-6-12-42(20-46)16-15-40(4)23(35(42)53)8-9-27-38(2)13-11-28(57-37-34(52)32(50)30(48)25(19-45)56-37)39(3,26(38)10-14-41(27,40)5)21-54-36-33(51)31(49)29(47)24(18-44)55-36/h7,23-37,43-53H,6,8-21H2,1-5H3/b22-7-/t23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41-,42-/m1/s1
InChIKeyBHXUCTIENIBOPM-DWAMTBHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hosenkoside N Structural Overview


Hosenkoside N is a specific baccharane glycoside isolated from the seeds of Impatiens balsamina [1]. It is structurally defined as hosenkol C 3-O-glucosyl-28-O-glucoside, with the molecular formula C42H72O15 and a molecular weight of 817.01 . This compound belongs to a larger family of hosenkosides, all of which share a baccharane triterpenoid core but are differentiated by their aglycone (hosenkol) type and the specific composition and linkage of their sugar moieties [2].

Structural Identity Hosenkol C 3-O-glucosyl-28-O-glucoside
Analytical Workflow LC-MS/MS with diagnostic ion m/z 381
Research Fit Analytical standard & SAR probe for baccharane glycosides

Hosenkoside N Irreplaceability


Generic substitution within the hosenkoside family is not scientifically justifiable due to fundamental differences in chemical identity. Baccharane glycosides are classified into three primary types based on their aglycone skeleton: hosenkol A, hosenkol B, and hosenkol C [1]. Hosenkoside N is specifically a hosenkol C-type glycoside, a structural class with a unique fragmentation pattern (diagnostic ion at m/z 381) in mass spectrometry, distinct from hosenkol A/B types (m/z 399) [2]. This aglycone variation dictates differential glycosylation patterns, as seen when comparing Hosenkoside N (hosenkol C 3-O-glucosyl-28-O-glucoside) to its immediate analogs like Hosenkoside G (hosenkol C 3-O-sambubiosido-28-O-glucoside) or Hosenkoside O (hosenkol D 3-O-sophorosyl-28-O-glucoside) [3][4]. These structural differences impact solubility, stability, and biological recognition, making any assumed functional equivalence between family members a critical experimental variable.

Attribute
Hosenkoside N
Close Analogs (G, O, etc.)
Aglycone
Hosenkol C
Hosenkol A, B, D may apply
Glycosylation
3-O-glucosyl-28-O-glucoside
Sambubiosido-, sophorosyl- variants
MS Diagnostic Ion
m/z 381
m/z 399 (common types)
Structural differences may shift solubility, stability, and biological recognition; direct interchange not supported.

Hosenkoside N Differentiation Evidence


Aglycone Type Differentiation

Hosenkoside N features a hosenkol C aglycone, distinguishing it from the majority of hosenkosides which are based on hosenkol A or B [1]. This structural difference is analytically verifiable via mass spectrometry, where hosenkol C-type glycosides produce a characteristic diagnostic ion at m/z 381, whereas hosenkol A and B types produce an ion at m/z 399 [2]. This allows for unambiguous identification and purity assessment of Hosenkoside N in complex mixtures, such as plant extracts or co-formulated samples.

Aglycone MS Marker
Head-to-head
m/z 381 (hosenkol C) vs m/z 399 (A/B types)
Supports unambiguous identity confirmation
RRLC-ESI-QTOF-MS/MS
Natural Product Chemistry Phytochemistry Analytical Chemistry

Glycosylation Pattern Specificity

Hosenkoside N is defined by a specific glycosylation motif: hosenkol C 3-O-glucosyl-28-O-glucoside [1]. This pattern is quantitatively distinct from its closest structural analogs. For instance, Hosenkoside G, while sharing the same hosenkol C aglycone, differs in sugar composition (3-O-sambubiosido-28-O-glucoside) [2]. Similarly, Hosenkoside O, a hosenkol D derivative, has a 3-O-sophorosyl-28-O-glucoside arrangement . These variations in sugar type and linkage directly influence the compound's molecular weight, polar surface area, and hydrogen bonding capacity.

Glycosylation MW Difference
Head-to-head
Δ 132.12 Da from G; Δ 294.26 Da from O
Supports non-substitutable entity review
2D NMR structural elucidation
Glycobiology Structure-Activity Relationship Saponin Chemistry

Underexplored Bioactivity Profile

In contrast to Hosenkoside A, for which significant anti-tumor mechanisms (HDAC3 inhibition, STAT3 pathway modulation) and in vivo efficacy via polypeptide-metal complex delivery have been established in cervical cancer models [1], the bioactivity profile of Hosenkoside N remains largely unexplored in the primary peer-reviewed literature. While preliminary data from commercial sources suggest potential cytotoxicity (e.g., IC50 values of ~12.5-15.2 µM against HeLa and MCF-7 cell lines), these findings are not corroborated by peer-reviewed studies and their specific assay conditions are not publicly documented [2].

Bioactivity Evidence
Data to verify
No peer-reviewed data; vendor-reported IC50 ~12.5-15.2 µM (HeLa, MCF-7)
Underexplored bioactivity space; data to verify
Comparator Hosenkoside A has defined target (HDAC3)
Cancer Research Pharmacology Natural Product Screening

Hosenkoside N Application Scenarios


Analytical Standard for Hosenkol C Glycosides

Hosenkoside N serves as an ideal reference standard for analytical chemistry applications. Its distinct hosenkol C aglycone and characteristic MS/MS fragmentation (diagnostic ion m/z 381) enable its use in developing and validating LC-MS methods for the specific detection and quantification of this subclass of baccharane glycosides in Impatiens balsamina seeds, a key material in traditional medicine [1]. This is critical for quality control and standardization of herbal extracts where the presence and proportion of different hosenkoside classes may dictate biological activity.

SAR Probe for Baccharane Glycosides

The defined structural differences between Hosenkoside N (hosenkol C 3-O-glucosyl-28-O-glucoside) and its closest analogs, such as Hosenkoside G (hosenkol C 3-O-sambubiosido-28-O-glucoside), make it an essential tool for SAR studies [2]. Researchers investigating how the specific sugar composition at the C-3 position modulates the bioactivity of the hosenkol C scaffold require Hosenkoside N as the comparator compound. This allows for the deconvolution of the contribution of a simple glucosyl versus a sambubiosyl moiety.

Exploratory Phenotypic Screening

Given the significant gap in peer-reviewed bioactivity data for Hosenkoside N compared to well-characterized family members like Hosenkoside A, it is ideally suited for exploratory phenotypic screening and target identification campaigns [3]. The lack of a defined mechanism-of-action represents a scientific advantage, offering a higher probability of discovering novel interactions and pathways that are not already documented for other, more widely-studied baccharane glycosides.

Application
Selection Property
Validation Focus
Hosenkol C glycoside analysis
Diagnostic MS fragmentation (m/z 381)
LC-MS specificity & herbal extract QC
Baccharane glycoside SAR
Defined 3-O-glucosyl motif
Sugar moiety contribution deconvolution
Phenotypic screening campaigns
Underexplored bioactivity profile
Novel target & pathway identification review

Technical Documentation Hub

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32 linked technical documents
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